molecular formula C9H8N2O2S B070671 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid CAS No. 192948-02-0

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid

Cat. No.: B070671
CAS No.: 192948-02-0
M. Wt: 208.24 g/mol
InChI Key: UYFXSHKUOGBFTE-UHFFFAOYSA-N
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Description

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with methyl isocyanate under controlled conditions to form the benzothiazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and carboxylation steps. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenating agents or nucleophiles replace hydrogen atoms on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated benzothiazoles, substituted amines or thiols.

Scientific Research Applications

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the methylamino and carboxylic acid groups, making it less reactive in certain chemical reactions.

    Benzothiazole: The parent compound without any substituents, offering a simpler structure but fewer functional applications.

    2-(Methylamino)benzothiazole: Similar but lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid is unique due to the presence of both the methylamino and carboxylic acid groups. These functional groups enhance its reactivity and solubility, making it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets sets it apart from other benzothiazole derivatives.

Properties

IUPAC Name

2-(methylamino)-1,3-benzothiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-10-9-11-6-4-2-3-5(8(12)13)7(6)14-9/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFXSHKUOGBFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC(=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573494
Record name 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192948-02-0
Record name 2-(Methylamino)-7-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192948-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 39.2 g of methyl isothiocyanate and 50 g of 100% acetic acid is added dropwise to a suspension of 70 g of 3-amino-benzoic acid and 250 g of 100% acetic acid at 75-80° C. in the course of 50 minutes. A solution from which 3-(N'-methylthioureido)-benzoic acid slowly precipitates out in crystalline form is temporarily formed. After the mixture has been allowed to react completely for 2 hours, it is cooled to 500 and a solution of 81.5 g of bromine and 50 g of 100% acetic acid is added dropwise at 45-50° C. in the course of 2 hours. The mixture is then heated to 90-100° C. in the course of 2 hours and allowed to react completely for 2 hours, until the release of gas has ended. After 160 g of acetic acid have been distilled off at 75-80° C. under reduced pressure, 200 g of water have been added to the residue, 67 g of 30% sodium hydroxide solution have been added dropwise, the mixture has been filtered with suction at 75-80° C. and the residue has been washed with water, 73 g of product of melting point >330° C. are obtained. HPLC analysis shows a content of 97% of the title compound, in addition to 0.7% of isomeric 2-methylamino-benzothiazole-5-carboxylic acid. Yield: 68% of theory.
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 163 g of bromine and 50 g of 100% acetic acid is added dropwise to a suspension of 212 g of 3-(N'-methylthioureido)-benzoic acid and 500 g of 100% acetic acid at 45-50° C. in the course of 2 hours. The mixture is then heated to 90-100° C. in the course of 2.5 hours and is allowed to react for a further 2 hours until the release of the gas has ended. After 150 g of acetic acid have been distilled off at 80-85° C. under reduced pressure, 200 g of water are added and the mixture is brought to pH 2 by dropwise addition of 30% sodium hydroxide solution. Filtration with suction at 70-80° C. and washing with water gives 179.2 g of the title compound of melting point: >330° C. HPLC analysis shows a content of 94.6% of the title compound, in addition to 3-4% of isomeric 2-methylamino-benzothiazole-5-carboxylic acid. Yield: 81.5% of theory.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

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